

Application Notes and Protocols for Sonogashira Reaction with 5-Iodopyrimidine

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Compound of Interest

Compound Name: 5-Iodopyrimidine

Cat. No.: B189635

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Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs, particularly in oncology and virology.[1][2] The introduction of an alkynyl moiety at the 5-position of the pyrimidine ring through the Sonogashira cross-coupling reaction is a pivotal transformation in the synthesis of novel drug candidates. This reaction creates a stable carbon-carbon bond between the sp^2 -hybridized carbon of **5-iodopyrimidine** and the sp -hybridized carbon of a terminal alkyne. The resulting 5-alkynylpyrimidines are valuable building blocks for the development of new therapeutic agents, including kinase inhibitors and antiviral compounds.[1][3]

The Sonogashira reaction is renowned for its mild reaction conditions, broad functional group tolerance, and high yields, making it an indispensable tool in modern organic synthesis and drug discovery.[4][5] These application notes provide detailed experimental protocols and reaction data for the Sonogashira coupling of **5-iodopyrimidine** with various terminal alkynes.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions and yields for the Sonogashira coupling of a 5-halopyrimidine derivative with various terminal alkynes. The substrate used in

these examples is 2-benzyloxy-5-iodopyrimidine; its reactivity is comparable to 5-iodopyrimidine, and these results provide a good indication of the expected outcomes.

Entry	Terminal Alkyne	Product	Catalyst System	Base / Solvent	Temp. (°C)	Time (h)	Yield (%)
1	But-3-yn-1-ol	2-Benzyloxy-5-(4-hydroxybut-1-yn-1-yl)pyrimidine	$\text{PdCl}_2(\text{PPH}_3)_2$ / CuI	Et_3N / THF	RT	3	85
2	Prop-2-yn-1-ol	2-Benzyloxy-5-(3-hydroxyprop-1-yn-1-yl)pyrimidine	$\text{PdCl}_2(\text{PPH}_3)_2$ / CuI	Et_3N / THF	RT	3	82
3	Phenylacetylene	2-Benzyloxy-5-(phenylethynyl)pyrimidine	$\text{PdCl}_2(\text{PPH}_3)_2$ / CuI	Et_3N / THF	RT	4	92
4	4-Ethynyltoluene	2-Benzyloxy-5-((4-methylphenyl)ethynyl)pyrimidine	$\text{PdCl}_2(\text{PPH}_3)_2$ / CuI	Et_3N / THF	RT	4	90

Data adapted from a representative Sonogashira coupling with a 2-benzyloxy-5-**iodopyrimidine** substrate, which exhibits comparable reactivity to **5-iodopyrimidine**.^[1]

Experimental Protocols

Two general protocols are provided below for the Sonogashira coupling of **5-iodopyrimidine** with a terminal alkyne. Protocol 1 is suitable for many terminal alkynes under mild, room temperature conditions. Protocol 2 is recommended for less reactive terminal alkynes or when faster reaction times are desired.

Protocol 1: General Procedure at Room Temperature

This protocol is suitable for a wide range of terminal alkynes and offers mild reaction conditions.

Materials:

- **5-Iodopyrimidine** (1.0 equiv)
- Terminal alkyne (1.1 - 1.5 equiv)
- Bis(triphenylphosphine)palladium(II) dichloride ($\text{PdCl}_2(\text{PPh}_3)_2$) (2-5 mol%)
- Copper(I) iodide (CuI) (5-10 mol%)
- Triethylamine (Et_3N) (2.0-3.0 equiv)
- Anhydrous Tetrahydrofuran (THF)
- Inert gas (Nitrogen or Argon)
- Standard glassware for organic synthesis

Procedure:

- To a dry Schlenk flask, add **5-iodopyrimidine**, $\text{PdCl}_2(\text{PPh}_3)_2$, and CuI .
- Evacuate and backfill the flask with an inert gas (repeat this cycle 3 times).

- Add anhydrous THF, followed by triethylamine.
- Stir the mixture at room temperature for 10-15 minutes.
- Add the terminal alkyne dropwise to the reaction mixture via syringe.
- Stir the reaction at room temperature for 3-16 hours, or until completion as indicated by TLC or LC-MS.
- After the reaction is complete, dilute the mixture with ethyl acetate and water.
- Separate the organic layer, and extract the aqueous layer with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired 5-alkynylpyrimidine.^[1]

Protocol 2: Procedure at Elevated Temperature

This protocol is recommended for less reactive terminal alkynes or when faster reaction times are desired.

Materials:

- **5-Iodopyrimidine** (1.0 equiv)
- Terminal alkyne (1.1 - 1.2 equiv)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$) (2-5 mol%)
- Triphenylphosphine (PPh_3) (4-10 mol%)
- Copper(I) iodide (CuI) (5-10 mol%)
- Triethylamine (Et_3N) (2.0-3.0 equiv)
- Anhydrous Dimethylformamide (DMF)

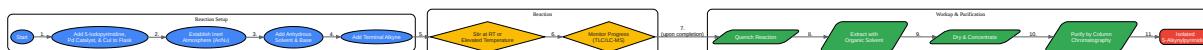
- Inert gas (Nitrogen or Argon)
- Standard glassware for organic synthesis

Procedure:

- To a dry reaction flask, add **5-iodopyrimidine**, Pd(OAc)₂, PPh₃, and CuI.
- Evacuate and backfill the flask with an inert gas (repeat this cycle 3 times).
- Add anhydrous DMF, followed by triethylamine and the terminal alkyne.
- Stir the reaction mixture at a temperature ranging from 60 °C to 100 °C for 3 hours, or until the starting material is consumed as monitored by TLC or LC-MS.^{[1][6]}
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
- Separate the organic layer, and extract the aqueous layer with the organic solvent.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired 5-alkynylpyrimidine.^[1]

Mandatory Visualizations

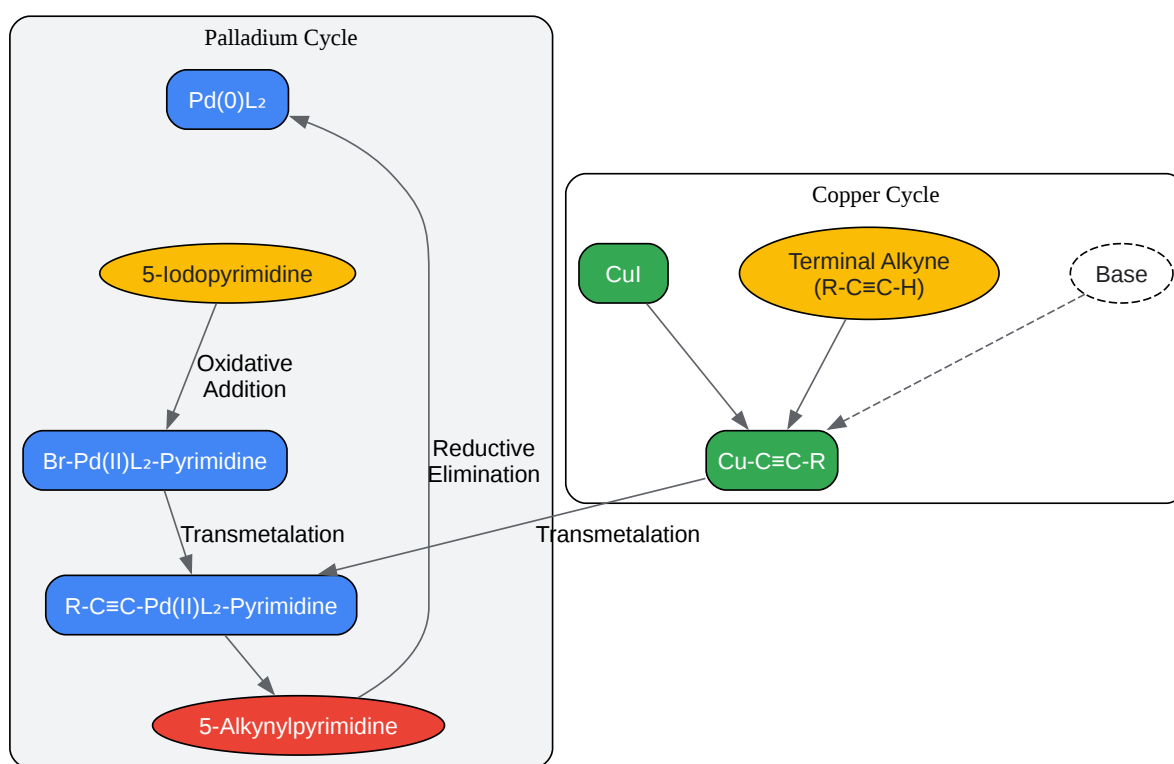
Experimental Workflow for Sonogashira Coupling



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Caption: General experimental workflow for the Sonogashira coupling.

Simplified Catalytic Cycles of the Sonogashira Reaction

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Caption: Simplified catalytic cycles of the Sonogashira reaction.

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